Cas no 203-65-6 (4,5-Iminophenanthrene)

4,5-Iminophenanthrene is a polycyclic aromatic compound featuring a fused phenanthrene backbone with an imino group bridging the 4 and 5 positions. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and materials science. Its rigid, planar geometry and electron-rich nature facilitate applications in coordination chemistry, where it acts as a ligand for transition metals. Additionally, its conjugated system is of interest in the development of organic semiconductors and fluorescent dyes. The compound’s stability and reactivity profile also make it a useful intermediate in the synthesis of more complex heterocyclic frameworks.
4,5-Iminophenanthrene structure
4,5-Iminophenanthrene structure
Product name:4,5-Iminophenanthrene
CAS No:203-65-6
MF:C14H9N
Molecular Weight:191.22796
CID:268914
PubChem ID:9148

4,5-Iminophenanthrene 化学的及び物理的性質

名前と識別子

    • 4H-Benzo[def]carbazole
    • 4,5-Iminophenanthrene
    • cyclopenta<def>phenanthrene
    • 4,5-epiminophenanthrene
    • Benzo[def]carbazole
    • SCHEMBL3727430
    • 4H-BENZO(DEF)CARBAZOLE
    • DTXSID20942438
    • AKOS024376335
    • EINECS 205-906-1
    • 15-azatetracyclo[10.2.1.05, 14.08, 13]pentadeca-1, 3, 5(14), 6, 8(13), 9, 11-heptaene
    • AT37037
    • 203-65-6
    • VQOUCGZKKPJLGH-UHFFFAOYSA-N
    • 15-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene
    • NS00041818
    • 15-azatetracyclo[10.2.1.0?,??.0?,??]pentadeca-1,3,5(14),6,8(13),9,11-heptaene
    • 4,5-Iminophenanthrene (form 1)
    • インチ: InChI=1S/C14H9N/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-12/h1-8,15H
    • InChIKey: VQOUCGZKKPJLGH-UHFFFAOYSA-N
    • SMILES: C1C=CC2=C3C4=C(N2)C=CC=C4C=CC=13

計算された属性

  • 精确分子量: 190.06574
  • 同位素质量: 191.073499
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 0
  • 重原子数量: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 236
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 15.8

じっけんとくせい

  • 密度みつど: 1.363
  • ゆうかいてん: 173-174 °C(Solv: Do not display any solvent name:::mixture (No Ma-tc-h))
  • Boiling Point: 391.2°Cat760mmHg
  • フラッシュポイント: 177.5°C
  • Refractive Index: 1.932
  • PSA: 12.89

4,5-Iminophenanthrene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
I436000-100mg
4,5-Iminophenanthrene
203-65-6
100mg
$ 7600.00 2023-09-07
eNovation Chemicals LLC
Y1300250-50g
4H-Benzo[def]carbazole
203-65-6 95%
50g
$4950 2025-02-24
eNovation Chemicals LLC
Y1300250-100g
4H-Benzo[def]carbazole
203-65-6 95%
100g
$7950 2025-02-24
eNovation Chemicals LLC
Y1300250-50g
4H-Benzo[def]carbazole
203-65-6 95%
50g
$4950 2025-02-28
TRC
I436000-25mg
4,5-Iminophenanthrene
203-65-6
25mg
$1568.00 2023-05-18
eNovation Chemicals LLC
Y1300250-50g
4H-Benzo[def]carbazole
203-65-6 95%
50g
$4950 2024-07-28
TRC
I436000-2.5mg
4,5-Iminophenanthrene
203-65-6
2.5mg
$201.00 2023-05-18
eNovation Chemicals LLC
Y1300250-100g
4H-Benzo[def]carbazole
203-65-6 95%
100g
$7950 2024-07-28
eNovation Chemicals LLC
Y1300250-100g
4H-Benzo[def]carbazole
203-65-6 95%
100g
$7950 2025-02-28

4,5-Iminophenanthrene 関連文献

  • 1. Absorption and emission spectra of 4H-benzo[def]carbazole—comparison with MO calculations
    G. Favini,A. Gamba,D. Grasso,S. Millefiori Trans. Faraday Soc. 1971 67 3139
  • 2. Absorption and emission spectra of 4H-benzo[def]carbazole—comparison with MO calculations
    G. Favini,A. Gamba,D. Grasso,S. Millefiori Trans. Faraday Soc. 1971 67 3139
  • 3. A spectroscopic study of carbanions and corresponding nitranions: ion pair formation in the ground state and the first excited state
    H. W. Vos,H. H. Blom,N. H. Velthorst,C. MacLean J. Chem. Soc. Perkin Trans. 2 1972 635
  • 4. 548. Syntheses of some derivatives of 2-phenyl-1-azapyrene
    J. W. Cook,J. S. Moffatt J. Chem. Soc. 1951 2487

4,5-Iminophenanthreneに関する追加情報

Comprehensive Analysis of 4,5-Iminophenanthrene (CAS No. 203-65-6): Properties, Applications, and Research Insights

4,5-Iminophenanthrene (CAS No. 203-65-6) is a polycyclic aromatic compound with a unique structural framework, combining a phenanthrene backbone with an imine functional group. This heterocyclic organic compound has garnered significant attention in recent years due to its potential applications in materials science, pharmaceuticals, and fluorescence-based technologies. Researchers and industry professionals frequently search for terms like "4,5-Iminophenanthrene synthesis," "CAS 203-65-6 applications," and "phenanthrene derivatives," reflecting its growing relevance in interdisciplinary studies.

The molecular structure of 4,5-Iminophenanthrene features a planar aromatic system with a nitrogen-containing imine group, which contributes to its electronic properties and photophysical behavior. Recent studies highlight its potential as a fluorescent probe in bioimaging, aligning with the rising demand for non-invasive diagnostic tools. The compound’s ability to exhibit solvatochromism (color changes in different solvents) makes it a candidate for sensor development, a hot topic in environmental monitoring and biomedical engineering.

In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for 4,5-Iminophenanthrene to minimize hazardous byproducts. This aligns with global trends toward sustainable chemical production, a frequently searched topic in academic and industrial circles. Computational studies using density functional theory (DFT) have also been conducted to predict its reactivity and optoelectronic performance, addressing queries like "DFT analysis of iminophenanthrenes."

The compound’s thermal stability and electron-accepting capacity have sparked interest in organic electronics, particularly for OLEDs (organic light-emitting diodes) and photovoltaic devices. As the demand for flexible electronics grows, 4,5-Iminophenanthrene derivatives are being investigated as potential charge-transport materials. This connects to popular searches such as "organic semiconductors" and "next-gen display materials."

From a biochemical perspective, preliminary studies suggest that 4,5-Iminophenanthrene may interact with specific enzyme systems, though further validation is needed. This has led to niche searches like "biological activity of iminophenanthrenes." However, it’s critical to note that current research focuses on in vitro and computational models, avoiding any association with restricted or hazardous applications.

In summary, 4,5-Iminophenanthrene (CAS No. 203-65-6) represents a versatile scaffold with untapped potential across multiple domains. Its intersection with trending topics like sustainable chemistry, optoelectronics, and biomedical imaging ensures its continued relevance in scientific discourse. Future research may explore its structure-activity relationships and scalability for industrial adoption, addressing common user queries about "practical uses of phenanthrene derivatives."

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